![molecular formula C16H14N2O2S B2413353 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide CAS No. 313469-66-8](/img/structure/B2413353.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide” is a chemical compound with the linear formula C26H22N4O2S3 . It has a molecular weight of 518.683 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple chemical groups that give it unique properties. The linear formula of this compound is C26H22N4O2S3 .Scientific Research Applications
Occurrence and Control of Nitrogenous Disinfection By-Products in Drinking Water
Research highlights the concern over nitrogenous disinfection by-products (N-DBPs) in drinking water due to their high genotoxicity and cytotoxicity compared to regulated DBPs. The study discusses the likelihood of increased N-DBP occurrence with water sources impacted by wastewater and algae, and how shifts from chlorination to chloramination could potentially increase certain N-DBPs, offering insights into the complex chemistry of water treatment and the role of specific chemical compounds like N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide in managing water quality (Bond et al., 2011).
Antibacterial, Antifungal, and Antimycobacterial Compounds from Cyanobacteria
This review addresses the antimicrobial activities of 121 cyanobacterial compounds or cyano-compounds against multidrug-resistant (MDR) pathogenic bacteria, fungi, and Mycobacterium tuberculosis, showing the potential pharmaceutical applications of such compounds, including their use in developing new antibiotics and treatments for resistant infections (Swain et al., 2017).
Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis
The review presents cyanoacetamide derivatives as important intermediates for synthesizing a variety of heterocyclic systems, indicating the chemical reactivity and application of these derivatives in creating synthetically useful and novel heterocyclic systems. This underscores the broader implications of such compounds in pharmaceuticals and material science, highlighting the versatility of cyanoacetamide derivatives in organic synthesis (Fadda et al., 2008).
Chlorogenic Acid: A Pharmacological Review
Chlorogenic Acid (CGA) demonstrates a range of therapeutic roles such as antioxidant activity, anti-inflammatory, and a central nervous system (CNS) stimulator. CGA's widespread presence in natural sources and its significant biological activities illustrate the potential health benefits and therapeutic applications of naturally occurring compounds, including their role in modulating lipid metabolism and glucose, which could extend to the metabolic pathways influenced by this compound (Naveed et al., 2018).
Safety and Hazards
properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c17-9-13-12-7-4-8-14(12)21-16(13)18-15(19)10-20-11-5-2-1-3-6-11/h1-3,5-6H,4,7-8,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCLIPNHYKZKCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,9,10,11-Tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B2413270.png)
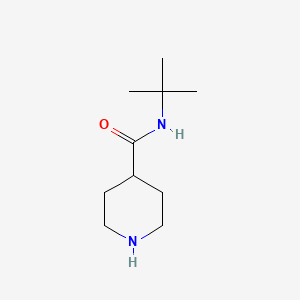

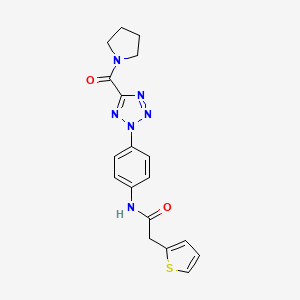
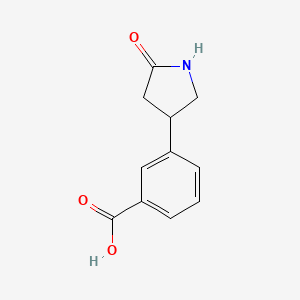
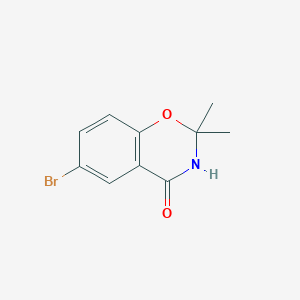
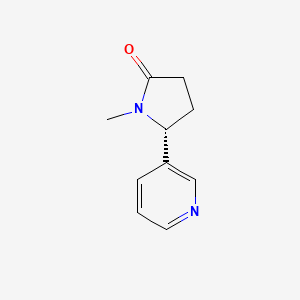

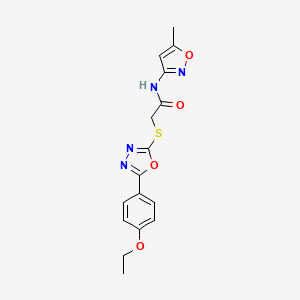
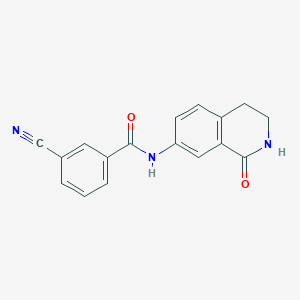
![7-(3-chloro-4-methylphenyl)-N-(3-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2413287.png)
![Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2413289.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2413290.png)
